molecular formula C8H9NO4 B1598725 (4-Methoxy-2-nitrophenyl)methanol CAS No. 22996-23-2

(4-Methoxy-2-nitrophenyl)methanol

Cat. No.: B1598725
CAS No.: 22996-23-2
M. Wt: 183.16 g/mol
InChI Key: DDVFIARESYCFKS-UHFFFAOYSA-N
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Description

(4-Methoxy-2-nitrophenyl)methanol: is an organic compound characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzene ring, with a methanol (-CH₂OH) group attached to the benzene ring as well. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized by nitration of 4-methoxyphenol using nitric acid and sulfuric acid under controlled conditions.

  • Reduction Reaction: Another method involves the reduction of 4-methoxy-2-nitrobenzaldehyde using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, followed by purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

(4-Methoxy-2-nitrophenyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form 4-methoxy-2-nitrobenzoic acid using oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 4-methoxy-2-aminophenylmethanol.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O, heat

  • Reduction: NaBH₄, LiAlH₄, ethanol

  • Substitution: Various electrophiles, acidic conditions

Major Products Formed:

  • 4-methoxy-2-nitrobenzoic acid (from oxidation)

  • 4-methoxy-2-aminophenylmethanol (from reduction)

  • Various substituted derivatives (from substitution reactions)

Scientific Research Applications

(4-Methoxy-2-nitrophenyl)methanol: has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand the effects of nitro-containing compounds on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Methoxy-2-nitrophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can interact with various enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may modulate signaling pathways related to inflammation and pain, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

(4-Methoxy-2-nitrophenyl)methanol: is compared with similar compounds to highlight its uniqueness:

  • 4-Methoxyphenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

  • 2-Nitrophenol: Different position of the nitro group, leading to distinct properties and applications.

  • 4-Methoxy-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a methanol group, affecting its reactivity and uses.

These comparisons help to understand the specific characteristics and advantages of This compound in various applications.

Properties

IUPAC Name

(4-methoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVFIARESYCFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404580
Record name (4-methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22996-23-2
Record name 4-Methoxy-2-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22996-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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